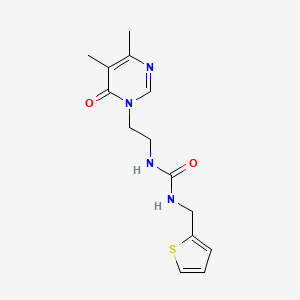

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This urea derivative features a pyrimidinone core substituted with methyl groups at positions 4 and 5, linked via an ethyl spacer to a urea functional group.

Properties

IUPAC Name |

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-10-11(2)17-9-18(13(10)19)6-5-15-14(20)16-8-12-4-3-7-21-12/h3-4,7,9H,5-6,8H2,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAPVJLJJSNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling Reactions: The final step involves coupling the pyrimidine and thiophene rings with the urea moiety using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Application in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application:

Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: It may contribute to the electronic properties of materials through its conjugated system, facilitating charge transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the evidence:

Key Structural and Functional Differences:

- Pyrimidinone Substitution: The target compound’s 4,5-dimethylpyrimidinone core contrasts with the phenyl/thiophene substitution in 11a () and the thietanyloxy group in Compound 1 (). Methyl groups may enhance lipophilicity compared to polar thioxo or thioacetate moieties.

- Urea Linkage : Unlike the simple urea in the target, Compound III () incorporates a pentyl spacer and dibromothiophene carboxylate, likely improving solubility and halogen-mediated interactions.

- Thiophene vs. Thietane: The target’s thiophen-2-ylmethyl group offers planar aromaticity for π-stacking, whereas Compound 1’s thietane introduces a strained, non-aromatic sulfur heterocycle with distinct conformational dynamics .

Research Findings and Implications

Electronic and Steric Effects:

- The 4,5-dimethyl groups on the target’s pyrimidinone could increase electron density at the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity compared to 11a’s thioxo group .

- The thiophen-2-ylmethyl substituent may confer greater metabolic stability than Compound 1 ’s thietane, which is prone to ring-opening reactions .

Methodological Considerations

- Structural Analysis : Tools like Mercury CSD () enable visualization of intermolecular interactions in analogous compounds, aiding in crystallographic comparisons .

- Refinement Software: SHELXL () is widely used for small-molecule refinement, ensuring accuracy in reported bond lengths and angles for pyrimidinone derivatives .

Biological Activity

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

- CAS Number : 1396850-33-1

The structure features a pyrimidine ring substituted with dimethyl and oxo groups, linked to a thiophenylmethyl urea moiety. This configuration is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. The mechanism often involves the inhibition of key enzymes associated with nucleic acid synthesis.

Case Study : A recent study evaluated the cytotoxic effects of similar urea derivatives on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM, indicating a strong potential for therapeutic applications.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Urea derivatives have been known to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Data Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes findings from studies assessing the antimicrobial efficacy of related compounds, highlighting their potential as effective agents against common pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds have also been explored. Similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Mechanism of Action : The proposed mechanism involves the competitive inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Mechanistic Insights

The biological activity of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in nucleotide synthesis.

- Receptor Modulation : It can potentially modulate receptor activity, affecting cellular signaling pathways.

- Protein Interactions : The hydrophobic thiophenyl group enhances binding affinity to target proteins through interactions with hydrophobic pockets.

Research Findings

Recent studies have focused on synthesizing and characterizing similar urea derivatives to evaluate their biological activities comprehensively. For example, a study published in MDPI reported the synthesis of several urea derivatives and their evaluation against multiple biological targets, confirming that modifications in the side chains significantly affect their activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.